2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide 2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923250-03-7
VCID: VC6852678
InChI: InChI=1S/C18H16N4O4S2/c1-3-7-21-17(24)14-8-11(2)28-16(14)20-18(21)27-10-15(23)19-12-5-4-6-13(9-12)22(25)26/h3-6,8-9H,1,7,10H2,2H3,(H,19,23)
SMILES: CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H16N4O4S2
Molecular Weight: 416.47

2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide

CAS No.: 923250-03-7

Cat. No.: VC6852678

Molecular Formula: C18H16N4O4S2

Molecular Weight: 416.47

* For research use only. Not for human or veterinary use.

2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide - 923250-03-7

Specification

CAS No. 923250-03-7
Molecular Formula C18H16N4O4S2
Molecular Weight 416.47
IUPAC Name 2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C18H16N4O4S2/c1-3-7-21-17(24)14-8-11(2)28-16(14)20-18(21)27-10-15(23)19-12-5-4-6-13(9-12)22(25)26/h3-6,8-9H,1,7,10H2,2H3,(H,19,23)
Standard InChI Key KADNYAOJZQENFZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

2-((3-Allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of thienopyrimidines, a group of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of Thienopyrimidine Core:
    The thienopyrimidine scaffold is synthesized through cyclization reactions involving thiophene derivatives and urea or guanidine derivatives under acidic or basic conditions.

  • Functionalization at Position 2:
    A thiol group is introduced at position 2 of the thienopyrimidine ring through nucleophilic substitution reactions.

  • Coupling with Nitrobenzyl Acetamide:
    The final step involves coupling the thiol-functionalized thienopyrimidine with N-(3-nitrophenyl)acetamide using reagents such as carbodiimides or other coupling agents to yield the target compound.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides insights into the hydrogen environment in the allyl and aromatic regions.

    • ¹³C NMR: Confirms carbon environments in the thienopyrimidine and nitrophenyl groups.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as nitro (-NO₂), amide (-CONH), and thioether (-S-) through characteristic absorption bands.

  • Elemental Analysis:

    • Verifies the empirical formula by quantifying carbon, hydrogen, nitrogen, sulfur, and oxygen content.

Potential Applications

This compound could serve as a lead molecule for drug development due to its unique structure and functional groups:

  • Drug Development:

    • As a scaffold for designing inhibitors targeting enzymes like kinases or oxidoreductases.

  • Material Science:

    • Its heterocyclic structure may find applications in organic electronics or as ligands in coordination chemistry.

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